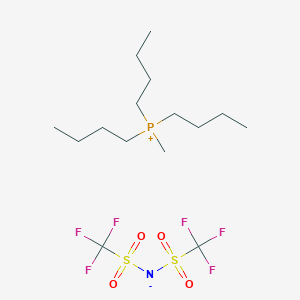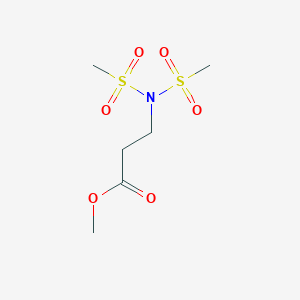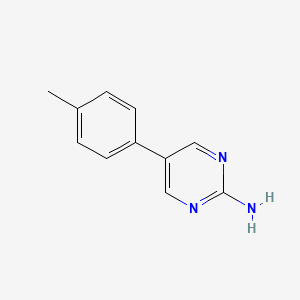
三丁基甲基膦双(三氟甲磺酰)酰亚胺
概述
描述
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C15H30F6NO4PS2 and a molecular weight of 497.49 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its high thermal stability and solubility in organic solvents, making it a valuable reagent in various chemical processes .
科学研究应用
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst and solvent in organic synthesis due to its high thermal stability and solubility.
Biology: The compound is used in the study of biological systems, particularly in the development of new biochemical assays.
Industry: The compound is used in the production of electrolytes for lithium-ion batteries and supercapacitors, contributing to advancements in energy storage technology.
作用机制
Target of Action
The primary targets of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide are organic reactions where it acts as a catalyst and solvent . It is also used as an electrolyte material in energy storage devices such as lithium-ion batteries and supercapacitors .
Mode of Action
As a catalyst and solvent in organic synthesis, this compound facilitates various organic reactions, including nucleophilic reactions, oxidation reactions, and reduction reactions . In energy storage devices, it serves as an electrolyte material, contributing to the charge-discharge cycle .
Result of Action
In organic synthesis, the compound enhances the efficiency of reactions and increases the yield of desired products . In energy storage devices, it contributes to the efficient storage and release of energy .
Action Environment
The action, efficacy, and stability of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and the presence of other chemicals . It is stable under normal conditions but should be kept away from strong oxidizing agents and acids .
安全和危害
生化分析
Biochemical Properties
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions, particularly as a catalyst and solvent in organic synthesis . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions by stabilizing transition states and lowering activation energies. The compound’s high thermal stability and solubility in organic solvents make it an effective medium for biochemical reactions . It is known to interact with enzymes such as oxidoreductases and transferases, enhancing their catalytic efficiency through ionic interactions and hydrogen bonding .
Cellular Effects
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, it affects gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in altered transcriptional profiles . The compound’s impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can result in either inhibition or activation of enzymatic functions, depending on the nature of the interaction . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and chromatin remodelers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and proliferation . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models . At low doses, the compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . High doses of the compound can cause toxicity, including damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . It is known to interact with enzymes involved in oxidative phosphorylation and glycolysis, impacting energy production and utilization within cells . Additionally, the compound can influence the activity of enzymes involved in lipid and amino acid metabolism .
Transport and Distribution
Within cells and tissues, Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms, including active transport and facilitated diffusion . Once inside the cell, it can bind to intracellular proteins and organelles, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is critical for its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . It is known to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it interacts with chromatin and transcriptional machinery to modulate gene expression .
准备方法
The synthesis of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves a two-step process :
Reaction of Tributylmethylphosphonium Bromide with Phenyl Trifluoromethanesulfonate: This reaction produces Tributylmethylphosphonium Trifluoromethanesulfonate.
Reaction with Choline: The resulting Tributylmethylphosphonium Trifluoromethanesulfonate is then reacted with choline to yield Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.
化学反应分析
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction mechanisms are less commonly documented.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is unique due to its high thermal stability and solubility in organic solvents. Similar compounds include:
Tetrabutylammonium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with an ammonium group instead of a phosphonium group.
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Another similar compound used in electrolytes for energy storage devices.
These compounds share some properties but differ in their specific applications and reactivity profiles.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPDLBMZLGTDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30F6NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659835 | |
| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324575-10-2 | |
| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide impact the diffusion of molecules within ionic liquids compared to other ionic liquids?
A1: Research indicates that the diffusion coefficients of small molecules in Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide, and other ionic liquids with phosphonium cations and long alkyl chains, deviate from the expected values based on the viscosity and temperature relationship observed in other ionic liquids and conventional liquids []. This deviation becomes more pronounced with:
Q2: What applications does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide have in battery technologies?
A2: Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide shows promise as a component in electrolytes for lithium metal batteries (LMBs) []. When introduced into carbonate electrolytes, it forms a "dynamic ion sieve" buffer layer near the lithium anode surface. This layer regulates the flow of lithium ions (Li+) by:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)



![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)

